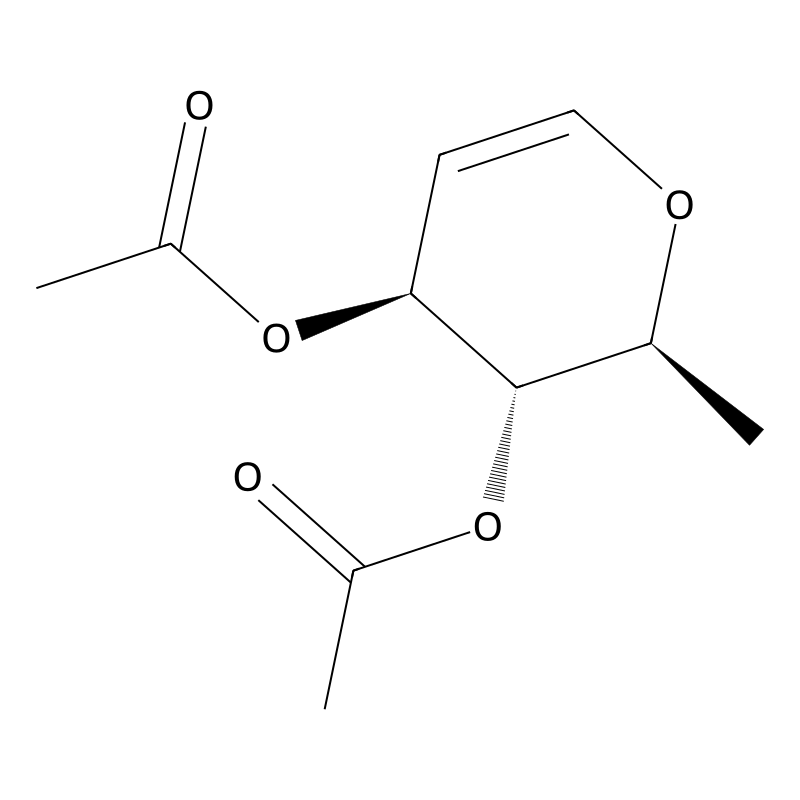

1,5-Dianhydro-2,6-dideoxy-L-arabino-hex-1-enitol diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Carbohydrate Synthesis

,4-Di-O-acetyl-6-deoxy-L-glucal (also known as Di-O-acetyl-L-rhamnal) is a valuable intermediate used in the synthesis of various carbohydrates. Its reactive aldehyde group and the presence of protected hydroxyl groups allow for selective modifications, making it a versatile building block for complex carbohydrate structures. Studies have shown its application in the synthesis of:

- Rhamnosides: These are glycosides, a class of molecules where a sugar (rhamnose) is linked to another molecule via a glycosidic bond. 3,4-Di-O-acetyl-6-deoxy-L-glucal can be selectively deprotected and then coupled with various aglycones (non-sugar moieties) to create desired rhamnosides [].

- Deoxy sugars: These are sugars with a missing oxygen atom, often essential components of natural products and bioactive molecules. 3,4-Di-O-acetyl-6-deoxy-L-glucal serves as a starting material for the synthesis of various deoxy sugars due to the absence of an oxygen atom at the C-6 position [].

Glycosyl Donor in Glycosylation Reactions

3,4-Di-O-acetyl-6-deoxy-L-glucal can function as a glycosyl donor in glycosylation reactions, a fundamental process in carbohydrate chemistry for creating glycosidic bonds. The presence of the two acetyl groups protects the hydroxyl groups at C-3 and C-4, enabling selective glycosylation at the remaining hydroxyl group. This property allows for the formation of specific glycosidic linkages with various acceptor molecules [].

Studies on Biological Activity

While the primary application of 3,4-Di-O-acetyl-6-deoxy-L-glucal lies in its role as a synthetic intermediate, some studies have explored its potential biological activity. Research suggests that it may exhibit antifungal properties, but further investigations are needed to understand its mechanism of action and potential therapeutic applications [].

3,4-Di-O-acetyl-6-deoxy-L-glucal is a chemical compound with the empirical formula and a molecular weight of 214.22 g/mol. It is classified as an O-acetyl derivative of L-glucal, a sugar-like compound that plays a significant role in various chemical and biological processes. The compound is characterized by the presence of two acetyl groups attached to the hydroxyl groups at positions 3 and 4 of the glucal structure, which enhances its reactivity and solubility in organic solvents .

- Substrate for Enzymes: The compound can be used to study the activity of enzymes that cleave or modify carbohydrates. By observing the enzymatic products, researchers can gain insights into the enzyme's mechanism of action and substrate specificity [].

- Building Block for Glycosylations: The presence of a reactive hydroxyl group allows 3,4-Di-O-acetyl-6-deoxy-L-glucal to participate in glycosylation reactions. This enables the synthesis of complex carbohydrates with desired structures for further research.

- Wear gloves and eye protection when handling.

- Work in a well-ventilated fume hood.

- Dispose of waste according to institutional guidelines.

- Hydrolysis: In the presence of water and acid, the acetyl groups can be hydrolyzed to yield 6-deoxy-L-glucal.

- Reduction: The compound can be reduced to form corresponding alcohols or other derivatives, depending on the reducing agent used.

- Condensation: It can react with amines or alcohols to form glycosidic bonds, leading to the synthesis of glycosides or oligosaccharides .

The biological activity of 3,4-Di-O-acetyl-6-deoxy-L-glucal has been studied in various contexts:

- DNA Binding: This compound has been identified as a DNA-binding agent, which suggests potential applications in gene therapy or molecular biology research .

- Antimicrobial Properties: Some studies indicate that derivatives of glucal compounds exhibit antimicrobial properties, although specific data on this compound's efficacy is limited .

- Anticancer Activity: Research into similar compounds has shown potential anticancer properties, indicating that 3,4-Di-O-acetyl-6-deoxy-L-glucal may also possess such activities but requires further investigation .

The synthesis of 3,4-Di-O-acetyl-6-deoxy-L-glucal typically involves:

- Starting Material: L-glucal can be used as the starting material.

- Acetylation Reaction: The hydroxyl groups at positions 3 and 4 are acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction selectively introduces acetyl groups while protecting other functional groups.

- Purification: The product is then purified using techniques such as chromatography to isolate the desired compound from by-products and unreacted materials .

3,4-Di-O-acetyl-6-deoxy-L-glucal has several notable applications:

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.

- Pharmaceutical Research: Due to its biological activities, it is explored for potential use in drug development, particularly in targeting genetic material.

- Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and carbohydrate metabolism .

Studies focusing on the interactions of 3,4-Di-O-acetyl-6-deoxy-L-glucal with various biomolecules are crucial for understanding its biological mechanisms:

- Enzyme Interactions: Research indicates that this compound may interact with specific enzymes involved in carbohydrate metabolism, potentially influencing their activity.

- Binding Studies: Investigations into its DNA-binding properties have shown that it can form stable complexes with nucleic acids, which may affect gene expression .

Several compounds share structural similarities with 3,4-Di-O-acetyl-6-deoxy-L-glucal. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Deoxy-L-glucal | Lacks acetyl groups | More reactive due to free hydroxyl groups |

| Acetylated derivatives of L-rhamnose | Similar acetylation pattern | Different sugar backbone |

| D-Galactose derivatives | Contains different hydroxymethyl groups | Varies in biological activity |

| 2-Acetamido-2-deoxy-D-glucose | Contains an acetamido group instead | Potentially different biological roles |

These compounds highlight the unique characteristics of 3,4-Di-O-acetyl-6-deoxy-L-glucal due to its specific acetylation pattern and potential applications in both synthetic chemistry and biological research .

Historical Development of Synthetic Pathways

The synthetic pathways for 3,4-Di-O-acetyl-6-deoxy-L-glucal have evolved significantly since the early twentieth century, with each advancement addressing specific limitations of preceding methodologies. The foundational approach traces back to the pioneering work of Hermann Emil Fischer and Karl Zach in 1913, who developed the first systematic method for glycal synthesis [1]. Their original Fischer-Zach synthesis employed zinc dust in aqueous acetic acid to achieve reductive elimination of glycosyl halides, establishing the fundamental principle that would guide subsequent developments in this field [2].

The Fischer-Zach methodology represented a breakthrough in carbohydrate chemistry, as it provided the first reliable route to 1,2-unsaturated sugars from readily available starting materials [1]. The process involves the formation of a glycosyl halide intermediate, typically from a protected sugar derivative, followed by reductive elimination using zinc metal under acidic conditions [3]. For 3,4-Di-O-acetyl-6-deoxy-L-glucal synthesis, this approach begins with methyl α-D-glucopyranoside, which undergoes regioselective C-6 iodination, peracetylation, and anomeric acetate formation before the crucial reductive elimination step [3].

The original Fischer-Zach conditions, while groundbreaking, suffered from several limitations including moderate yields (40-60%), extended reaction times, and sensitivity to reaction conditions [2]. These challenges prompted subsequent researchers to develop improved variants of the methodology. A significant advancement came in 1999 with the introduction of vitamin B-12 catalyzed reductive elimination, which enhanced both yield and reaction efficiency [2]. This modification employed vitamin B-12 as a radical mediator, enabling more controlled reduction conditions and achieving yields of 60-85% [4].

The mechanistic understanding of the Fischer-Zach reaction has been refined over the decades, revealing that the process proceeds through a radical intermediate formed upon zinc reduction [5]. The initial electron transfer from zinc to the glycosyl halide generates a glycosyl radical, which subsequently undergoes β-elimination to form the glycal double bond [6]. This mechanistic insight has enabled the development of alternative reducing systems, including titanium(III) reagents that offer superior functional group tolerance and higher yields [6].

Titanium(III) reagents, particularly bis(cyclopentadienyl)titanium(III) chloride, emerged as powerful alternatives to traditional zinc-mediated reductions [6]. These systems demonstrate remarkable tolerance for both acid- and base-labile protecting groups, achieving yields of 80-95% under mild conditions [6]. The titanium-mediated approach proceeds through heteroatom abstraction to generate a glycosyl radical intermediate, followed by reaction with a second equivalent of titanium(III) to yield a glycosyltitanium(IV) species, which undergoes β-elimination to form the desired glycal [6].

| Method | Year Developed | Reaction Conditions | Typical Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| Fischer-Zach Synthesis | 1913 | Zn dust, aqueous acetic acid | 40-60 | 0-25 |

| Vitamin B-12 Catalyzed Reduction | 1999 | Vitamin B-12, Zn dust | 60-85 | 25 |

| Zinc-Mediated Reductive Elimination | 1950 | Zn dust, H₂SO₄/AcOH | 45-70 | 0-25 |

| Titanium(III) Reagents | 1999 | (Cp₂Ti[III]Cl)₂, DME | 80-95 | 25-80 |

| Palladium-Catalyzed Methods | 2004 | Pd(OAc)₂, ligands | 70-90 | 25-80 |

The development of palladium-catalyzed glycal synthesis methodologies represents the most recent advancement in this field [7]. These approaches leverage the unique ability of palladium complexes to activate glycal substrates for subsequent transformations, enabling stereoselective O-glycosylation reactions with high efficiency [7]. The palladium-catalyzed methods offer advantages in terms of mild reaction conditions, excellent stereoselectivity, and compatibility with diverse protecting group strategies [8].

Modern Catalytic Approaches for Acetyl Group Introduction

The installation of acetyl protecting groups represents a critical step in the synthesis of 3,4-Di-O-acetyl-6-deoxy-L-glucal, requiring methods that achieve high selectivity while maintaining compatibility with the sensitive glycal functionality. Traditional acetylation protocols employing acetic anhydride with pyridine and 4-dimethylaminopyridine have been extensively used, but suffer from prolonged reaction times and the use of toxic pyridine derivatives [9].

Indium triflate has emerged as a particularly effective catalyst for peracetylation of carbohydrates, offering significant advantages over traditional methods [9]. This Lewis acid catalyst demonstrates remarkable water tolerance and enables efficient acetylation in neat acetic anhydride under mild conditions [9]. The indium triflate-catalyzed acetylation typically proceeds to completion within 2-4 hours at room temperature, achieving yields of 90-98% [9]. The mechanism involves coordination of indium triflate to the hydroxyl oxygen, increasing its nucleophilicity toward acetic anhydride while simultaneously activating the anhydride through coordination to the carbonyl oxygen [9].

A recent breakthrough in sustainable acetylation methodology involves the use of supramolecular catalysis employing 18-crown-6 in combination with potassium fluoride [10]. This base-free approach eliminates the need for hazardous pyridine derivatives while achieving excellent yields (92-99%) under mild conditions [10]. The supramolecular catalyst system operates through formation of a crown ether-potassium complex that activates fluoride ion, which subsequently abstracts protons from sugar alcohols to generate nucleophilic alkoxide intermediates [10]. These intermediates react efficiently with acetic anhydride to yield the desired acetylated products [10].

Molecular sieves have also been developed as heterogeneous catalysts for acetylation reactions, offering advantages in terms of catalyst recovery and environmental sustainability [11]. The use of 13X/KCl molecular sieves enables solvent-free acetylation conditions, with reactions proceeding efficiently at temperatures between 25-50°C [11]. This methodology demonstrates particular utility for gram-scale preparations, as the heterogeneous catalyst can be easily separated and reused without significant loss of activity [11].

Biocatalytic approaches using lipases, particularly Candida antarctica lipase B (CAL-B), have gained attention for their exceptional selectivity and mild reaction conditions [12]. The enzymatic acetylation employs ethyl acetate as the acetyl donor and proceeds under reflux conditions in organic solvents [13]. While reaction times are longer (6-24 hours), the method offers superior regioselectivity and functional group tolerance [12]. The biocatalytic approach has been successfully applied to hexanoylation reactions, demonstrating the versatility of the methodology for introducing various acyl groups [13].

| Catalyst System | Acylating Agent | Reaction Time (h) | Yield (%) | Temperature (°C) | Advantages |

|---|---|---|---|---|---|

| Pyridine/DMAP | Ac₂O | 12-24 | 85-95 | 25 | Well-established |

| Indium Triflate | Ac₂O | 2-4 | 90-98 | 25 | Water tolerant, mild |

| 18-Crown-6/KF | Ac₂O | 1-3 | 92-99 | 25-50 | Base-free, eco-friendly |

| Molecular Sieves (13X/KCl) | Ac₂O | 1-3 | 88-96 | 25-50 | Solvent-free, recyclable |

| CAL-B Lipase | Ethyl acetate | 6-24 | 76-95 | 80 | Biocatalytic, selective |

The mechanistic understanding of these catalytic systems has enabled rational optimization of reaction conditions. For indium triflate catalysis, the optimal catalyst loading is typically 10 mol%, with higher loadings providing diminishing returns [9]. The supramolecular 18-crown-6/KF system requires careful optimization of the crown ether to potassium fluoride ratio, with a 1:1 stoichiometry providing optimal results [10]. Temperature effects are particularly pronounced in the molecular sieves system, where elevated temperatures (50°C) significantly accelerate reaction rates without compromising selectivity [11].

Stereoselective Deoxygenation Strategies at C-6 Position

The stereoselective deoxygenation at the C-6 position represents one of the most challenging aspects of 3,4-Di-O-acetyl-6-deoxy-L-glucal synthesis, requiring methods that achieve complete removal of the hydroxyl functionality while preserving the stereochemical integrity of the remaining centers. The Barton-McCombie reaction has historically served as the gold standard for this transformation, employing tributyltin hydride with radical initiators to achieve deoxygenation through a radical mechanism [3].

The Barton-McCombie methodology involves initial conversion of the C-6 hydroxyl group to a suitable radical precursor, typically a thiocarbonyl derivative such as a xanthate or thiocarbonate [14]. Treatment with tributyltin hydride in the presence of azobisisobutyronitrile (AIBN) generates tin-centered radicals that abstract the heteroatom from the thiocarbonyl group, producing a carbon-centered radical at C-6 [14]. This radical intermediate is subsequently reduced by another equivalent of tributyltin hydride to yield the desired deoxy product [14]. The method typically achieves yields of 70-90% but requires elevated temperatures (80-120°C) and extended reaction times (2-6 hours) [14].

Reductive dehalogenation strategies offer an alternative approach that has gained popularity due to improved safety profiles and reaction control [3]. This methodology employs initial conversion of the C-6 hydroxyl to an iodide, followed by radical-mediated reduction using tributyltin hydride and triethylborane as the radical initiator [3]. The use of triethylborane enables reactions to proceed at much lower temperatures (-78 to 25°C), providing better control over competing side reactions [3]. The iodide intermediate can be prepared through the Mitsunobu reaction using iodine, imidazole, and triphenylphosphine, achieving high regioselectivity for the primary hydroxyl group [3].

Photochemical deoxygenation methods have emerged as sustainable alternatives that eliminate the need for toxic tin reagents [14]. Recent developments in light-driven dealkyloxylation employ UV irradiation of carbohydrate-derived lactones to achieve regioselective deoxygenation under mild conditions [14]. This methodology proceeds through photochemical activation of electron-deficient benzoate esters, using 9-methylcarbazole as a photosensitizer [14]. The process demonstrates excellent functional group compatibility and achieves yields of 75-92% with reaction times of 2-8 hours at room temperature [14].

Enzymatic deoxygenation represents the most recent advancement in this field, offering unprecedented selectivity and mild reaction conditions [15]. The EC-Oxyrase enzyme system enables deoxygenation of oxyhemoglobin and related compounds through enzymatic reduction, achieving yields of 80-95% within 30 minutes to 2 hours at physiological temperatures [15]. While this methodology has primarily been applied to hemoglobin deoxygenation, the principles demonstrate potential for adaptation to carbohydrate substrates [15].

| Method | Reagents | Selectivity | Yield (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|---|

| Barton-McCombie Reaction | Bu₃SnH, AIBN | High | 70-90 | 2-6 h | 80-120 |

| Reductive Dehalogenation | Bu₃SnH, Et₃B | High | 65-85 | 1-3 h | -78 to 25 |

| Photodeoxygenation | UV light, 9-methylcarbazole | Moderate | 60-80 | 4-12 h | 25 |

| Enzymatic Deoxygenation | EC-Oxyrase enzyme | High | 80-95 | 30 min-2 h | 25-37 |

| Light-Driven Dealkyloxylation | UV light, lactone substrates | Excellent | 75-92 | 2-8 h | 25 |

The stereochemical outcomes of these deoxygenation strategies depend critically on the mechanism of C-H bond formation. Radical-mediated processes typically provide excellent stereochemical control due to the planar nature of the radical intermediate, which undergoes reduction from the less hindered face [16]. Computational studies have revealed that deoxygenation at the C-6 position affects conformational preferences and anomeric equilibria, with changes in oxidation state influencing the balance between α and β anomers [16].

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to large-scale production of 3,4-Di-O-acetyl-6-deoxy-L-glucal presents numerous technical and economic challenges that require innovative engineering solutions. Heat transfer limitations represent one of the most significant obstacles, as traditional batch reactors become increasingly difficult to control at larger scales due to reduced surface-area-to-volume ratios [17]. This challenge is particularly pronounced for exothermic reactions such as acetylation and radical deoxygenation processes [18].

Continuous flow chemistry has emerged as the most promising solution to heat transfer challenges, enabling precise temperature control through enhanced mixing and rapid heat exchange [17]. The thermal Overman rearrangement of glucal derivatives has been successfully scaled using tube reactor technology, achieving multikilogram production where traditional batch methods failed [18]. The continuous flow approach provides several advantages including improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [17]. For 3,4-Di-O-acetyl-6-deoxy-L-glucal synthesis, flow reactors enable temperature-sensitive acetylation reactions to be conducted with precise control, eliminating hot spots that can lead to decomposition [19].

Mixing efficiency represents another critical challenge in large-scale synthesis, particularly for heterogeneous reactions involving solid catalysts or reagents [17]. Traditional stirred tank reactors often suffer from inadequate mixing at larger scales, leading to mass transfer limitations and reduced reaction efficiency [20]. Microreactor technology and advanced flow systems address these limitations by providing enhanced mixing through turbulent flow regimes and reduced diffusion distances [19]. The implementation of automated continuous flow systems has enabled the production of protected deoxy-sugar donors with overall yields of 11-32% in total reaction times of 74-131.5 minutes [19].

Catalyst recovery and recycling present significant economic and environmental considerations for large-scale production [21]. Immobilized catalyst systems offer substantial advantages by enabling easy separation and reuse while maintaining catalytic activity [21]. The development of supported lipase catalysts for acetylation reactions demonstrates the potential for biocatalytic processes in large-scale synthesis, with catalyst loadings as low as 10% by weight achieving excellent conversions [13]. Molecular sieve catalysts similarly enable facile separation and recycling, with multiple reaction cycles demonstrating maintained activity [11].

Solvent recovery and waste minimization represent critical sustainability considerations for industrial-scale production [22]. Membrane separation technologies offer energy-efficient alternatives to traditional distillation for solvent recovery, achieving recovery rates of 85-95% with significantly reduced energy requirements [22]. The development of solvent-free reaction conditions, such as the molecular sieves-catalyzed acetylation in neat acetic anhydride, eliminates solvent recovery requirements entirely while maintaining excellent reaction efficiency [11].

Product purification at scale requires replacement of traditional column chromatography with more scalable separation techniques [23]. Crystallization and precipitation methods offer significant advantages in terms of throughput and cost-effectiveness, achieving purities suitable for pharmaceutical applications [23]. The development of continuous crystallization processes enables real-time product purification without the need for batch processing [23]. For 3,4-Di-O-acetyl-6-deoxy-L-glucal, recrystallization from ethanol provides material with melting points of 63-65°C and optical rotations of +50° to +63° (neat), meeting pharmaceutical purity standards [24] [25].

| Challenge | Traditional Approach | Modern Solution | Scale Achieved | Efficiency Improvement |

|---|---|---|---|---|

| Heat Transfer Issues | Larger vessels | Continuous flow reactors | 10-100 kg | 3-5x faster |

| Mixing Efficiency | Increased agitation | Microreactors/flow systems | 1-50 kg | 2-4x better mixing |

| Catalyst Recovery | Filtration/washing | Immobilized catalysts | 5-200 kg | 90-95% recovery |

| Solvent Recovery | Distillation | Membrane separation | 10-500 kg | 85-95% recovery |

| Product Purification | Column chromatography | Crystallization/precipitation | 1-100 kg | 70-90% reduction in waste |

The integration of process analytical technology enables real-time monitoring and control of large-scale synthesis, ensuring consistent product quality and optimal reaction conditions [17]. Advanced process control systems can automatically adjust reaction parameters based on online measurements, maintaining optimal conditions throughout the production campaign [18]. The implementation of such systems for glucal derivative synthesis has enabled successful scale-up to the 95 kg scale, demonstrating the commercial viability of these approaches [18].

Quality control considerations for large-scale production require robust analytical methods that can accommodate the throughput demands of industrial synthesis [21]. The development of rapid analytical techniques, including online NMR spectroscopy and real-time mass spectrometry, enables continuous quality monitoring without interrupting production [21]. These analytical capabilities are essential for maintaining the stringent purity requirements necessary for pharmaceutical applications of 3,4-Di-O-acetyl-6-deoxy-L-glucal [26] [27].